- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3, Tetrahedron, 2013, 69(6), 1712-1716

Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

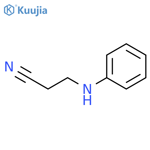

94-34-8 structure

Nome do Produto:N-(2-Cyanoethyl)-N-methylaniline

N-(2-Cyanoethyl)-N-methylaniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-(Methyl(phenyl)amino)propanenitrile

- 3-(N-Methylanilino)propionitrile

- 3-(Methylphenylamino)propionitrile

- N-Cyanoethyl-N-methylaniline

- N-(2-Cyanoethyl)-N-methylaniline

- N-Methyl-N-(2-cyanoethyl)aniline

- 3-(N-Methyl-N-phenylamino)propionitrile

- 3-(N-methylanilino)propiononitrile

- Propanenitrile, 3-(methylphenylamino)-

- 3-[methyl(phenyl)amino]propanenitrile

- IXXLKTZOCSRXEM-UHFFFAOYSA-N

- N-.beta.-Cyanoethyl-N-methylaniline

- Propionitrile, 3-(N-methylanilino)-

- .beta.-(N-Methylanilino)propionitrile

- n-Methyl-n-cyanoethyl aniline

- beta-(

- 3-(Methylphenylamino)propanenitrile (ACI)

- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)

- N-β-Cyanoethyl-N-methylaniline

- NSC 73689

- NSC 91616

- β-(N-Methylanilino)propionitrile

- 3-(Methylanilino)propanenitrile #

- AKOS000194121

- CS-0151255

- NSC-91616

- Beta-(N-methylanilio)propionitrile

- W-100198

- NS00040391

- 94-34-8

- N-cyanoethyl methylaniline

- NCIOpen2_000346

- beta-(N-Methylanilino)propionitrile

- MFCD00019856

- NSC91616

- AI3-28714

- 3-(N-methylanilino)propanenitrile

- SCHEMBL149631

- DS-6285

- n,n-cyanoethyl-methylaniline

- H10690

- EINECS 202-325-5

- DTXSID6059102

- DB-057495

- .beta.-N-Methylanilinopropionitrile

- N-beta-Cyanoethyl-N-methylaniline

- n-methyl-n-cyanoethylaniline

-

- MDL: MFCD00019856

- Inchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3

- Chave InChI: IXXLKTZOCSRXEM-UHFFFAOYSA-N

- SMILES: N#CCCN(C)C1C=CC=CC=1

- BRN: 2803416

Propriedades Computadas

- Massa Exacta: 160.10000

- Massa monoisotópica: 160.1

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 3

- Complexidade: 162

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- XLogP3: 1.7

- Carga de Superfície: 0

- Superfície polar topológica: 27

Propriedades Experimentais

- Cor/Forma: Brown oil

- Densidade: 1.035

- Ponto de ebulição: 186°C/23mmHg(lit.)

- Ponto de Flash: 125-127°C/4mm

- Índice de Refracção: 1.56

- PSA: 27.03000

- LogP: 2.03648

- Solubilidade: Not determined

- FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302+H312+H332-H315-H319

- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- WGK Alemanha:3

- Código da categoria de perigo: R20/21/22;R36/37/38

- Instrução de Segurança: S26-S36

-

Identificação dos materiais perigosos:

- Frases de Risco:R20/21/22; R36/37/38

- PackingGroup:III

- TSCA:Yes

- Grupo de Embalagem:III

N-(2-Cyanoethyl)-N-methylaniline Dados aduaneiros

- CÓDIGO SH:2926909090

- Dados aduaneiros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(2-Cyanoethyl)-N-methylaniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB140381-500 g |

N-(2-Cyanoethyl)-N-methylaniline, 97%; . |

94-34-8 | 97% | 500g |

€102.70 | 2023-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 100g |

¥60.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221895-1kg |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 1kg |

¥376.00 | 2024-04-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 100g |

¥54.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-5g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 97% | 5g |

50CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-2.5kg |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 2.5kg |

¥720.90 | 2023-09-01 | |

| Aaron | AR003SY8-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 100g |

$8.00 | 2024-07-18 | |

| Aaron | AR003SY8-500g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 500g |

$27.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-5g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 97% | 5g |

$4.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-25g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 98%(GC) | 25g |

$17.00 | 2024-04-19 |

N-(2-Cyanoethyl)-N-methylaniline Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

Referência

- Iridium-catalyzed reductive amination of carboxylic acids, Journal of Catalysis, 2023, 418, 283-289

Método de produção 3

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C

Referência

- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2, ChemSusChem, 2019, 12(13), 3054-3059

Método de produção 4

Condições de reacção

1.1 Catalysts: Yttrium nitrate ; 24 h, rt

Referência

- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions, Catalysis Communications, 2008, 9(6), 1189-1195

Método de produção 5

Condições de reacção

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

Referência

- Boron-catalyzed N-alkylation of amines using carboxylic acids, Angewandte Chemie, 2015, 54(31), 9042-9046

Método de produção 6

Condições de reacção

1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines, Asian Journal of Organic Chemistry, 2022, 11(11),

Método de produção 7

Condições de reacção

1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux

Referência

- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,

Método de produção 8

Condições de reacção

1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt

Referência

- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature, Polyhedron, 2021, 206,

Método de produção 9

Condições de reacção

1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C

Referência

- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates, ACS Catalysis, 2016, 6(11), 7876-7881

Método de produção 10

Condições de reacção

1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt

Referência

- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

Método de produção 11

Método de produção 12

Condições de reacção

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C

Referência

- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis, Science Bulletin, 2019, 64(11), 723-729

Método de produção 13

Condições de reacção

Referência

- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,

Método de produção 14

Método de produção 15

Condições de reacção

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C

Referência

- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis, Chinese Chemical Letters, 2020, 31(1), 111-114

Método de produção 16

Condições de reacção

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt

Referência

- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water, Synthesis, 2008, (24), 3931-3936

Método de produção 17

Condições de reacção

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

Referência

- General catalytic methylation of amines with formic acid under mild reaction conditions, Chemistry - A European Journal, 2014, 20(26), 7878-7883

Método de produção 18

Método de produção 19

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

Referência

- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst, Catalysis Science & Technology, 2016, 6(16), 6172-6176

Método de produção 20

Condições de reacção

1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt

1.2 24 h, rt

1.2 24 h, rt

Referência

- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline Literatura Relacionada

-

Hong Xu,Kang-Cheng Zheng,Yao Chen,Yi-Zhi Li,Li-Jun Lin,Hong Li,Pei-Xin Zhang,Liang-Nian Ji Dalton Trans. 2003 2260

-

R. J. Bates,J. Cymerman-Craig,M. Moyle,R. J. Young J. Chem. Soc. 1956 388

-

Xiaoming Liu,Li Mei Lindy Chia,Colin A. Kilner,Lesley J. Yellowlees,Mark Thornton-Pett,Swiatoslaw Trofimenko,Malcolm A. Halcrow effect on the lifetime of an aryl radical cation. Xiaoming Liu Li Mei Lindy Chia Colin A. Kilner Lesley J. Yellowlees Mark Thornton-Pett Swiatoslaw Trofimenko Malcolm A. Halcrow Chem. Commun. 2000 1947

-

Nichabhat Diteepeng,Isobel A. P. Wilson,Jean-Charles Buffet,Zo? R. Turner,Dermot O'Hare Polym. Chem. 2020 11 6308

-

Holger Fleischer,Stefan Glang,Dieter Schollmeyer,Norbert W. Mitzel,Michael Bühl Dalton Trans. 2004 3765

94-34-8 (N-(2-Cyanoethyl)-N-methylaniline) Produtos relacionados

- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)

- 148-87-8(3-(Ethylphenylamino)propanenitrile)

- 1075-76-9(3-Anilinopropionitrile)

- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)

- 1357352-07-8(O8-tert-butyl O4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate)

- 1805612-28-5(2-(Difluoromethyl)-3-methyl-5-nitropyridine-6-carboxylic acid)

- 1788844-18-7(4-(dimethylsulfamoyl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide)

- 1440526-47-5(2-Bromo-1,3-benzothiazole-4-carboxylic acid)

- 1849358-48-0(Cyclopropanecarbonitrile, 1-(2-methoxyethyl)-)

- 2034389-78-9(N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}thiophene-2-sulfonamide)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Nanjing jingzhu bio-technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente